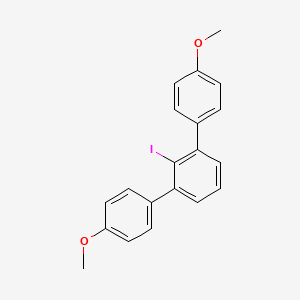
2-Iodo-1,3-bis(4-methoxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1,3-bis(4-methoxyphenyl)benzene: is an organic compound that features an iodine atom and two methoxyphenyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3-bis(4-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1,3-bis(4-methoxyphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-1,3-bis(4-methoxyphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, or reduced to form phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation Reactions: Quinones and phenols.
Aplicaciones Científicas De Investigación
2-Iodo-1,3-bis(4-methoxyphenyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1,3-bis(4-methoxyphenyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the methoxy groups. This activation facilitates electrophilic substitution reactions. In coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparación Con Compuestos Similares
1,3-Bis(4-methoxyphenyl)benzene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Bromo-1,3-bis(4-methoxyphenyl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
2-Chloro-1,3-bis(4-methoxyphenyl)benzene: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness: 2-Iodo-1,3-bis(4-methoxyphenyl)benzene is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical transformations. The iodine atom’s larger size and lower electronegativity compared to bromine and chlorine make it a more effective leaving group in coupling reactions, enhancing the compound’s utility in organic synthesis .
Propiedades
Número CAS |
328249-41-8 |
|---|---|
Fórmula molecular |
C20H17IO2 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
2-iodo-1,3-bis(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H17IO2/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13H,1-2H3 |
Clave InChI |
QUFZTUGEDBNSPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


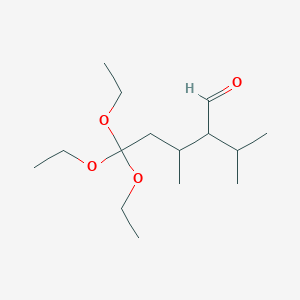
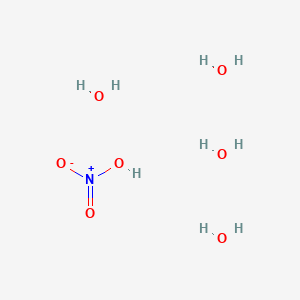
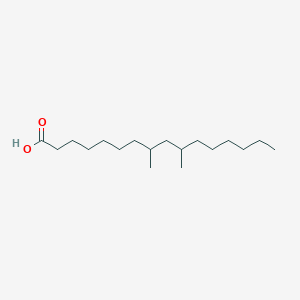
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
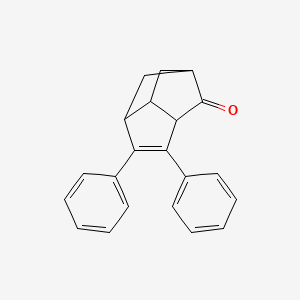
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
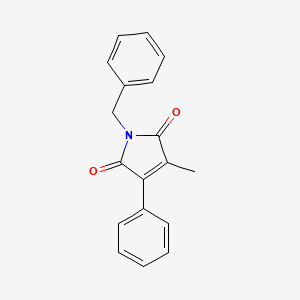
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)



![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
